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Compound of Interest

Compound Name:
Diethyl (4-

Fluorobenzyl)phosphonate

Cat. No.: B1310568 Get Quote

A Comprehensive Technical Guide to Diethyl (4-
Fluorobenzyl)phosphonate
This guide provides an in-depth analysis of the physical properties, appearance, and synthesis

of Diethyl (4-Fluorobenzyl)phosphonate. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes technical data with practical

insights to support its application in experimental settings.

Introduction and Chemical Identity
Diethyl (4-Fluorobenzyl)phosphonate is a versatile organophosphorus compound of

significant interest in medicinal chemistry and organic synthesis.[1] Its structural features,

particularly the presence of a fluorobenzyl group, enhance its reactivity and make it a valuable

intermediate for creating biologically active molecules.[1] It is frequently employed as a key

reagent in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds, a

cornerstone of modern synthetic chemistry. This compound serves as a critical building block in

the development of novel therapeutics, including enzyme inhibitors, and in the agrochemical

industry for crop protection agents.[1]
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Identifier Value

IUPAC Name diethyl [(4-fluorophenyl)methyl]phosphonate

Synonyms
(4-Fluorobenzyl)phosphonic acid diethyl ester,

Diethyl (p-fluorophenyl)methanephosphonate

CAS Number 63909-58-0[1][2][3][4]

Molecular Formula C₁₁H₁₆FO₃P[1][2][3][4]

Molecular Weight 246.22 g/mol [1][2][3][4]

InChI Key FIYRZOAUPPNGAO-UHFFFAOYSA-N[2][4]

SMILES String CCOP(=O)(Cc1ccc(F)cc1)OCC[2][4]

Below is the two-dimensional chemical structure of Diethyl (4-Fluorobenzyl)phosphonate.

Caption: 2D Structure of Diethyl (4-Fluorobenzyl)phosphonate.

Physical and Chemical Properties
The physical state and properties of Diethyl (4-Fluorobenzyl)phosphonate are crucial for its

handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties
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Property Value Source(s)

Appearance
Colorless to almost colorless

or yellow liquid
[1][4]

Physical Form Liquid [1][2][3][4]

Density 1.143 g/mL at 25 °C [1][2]

Boiling Point 150 °C [4]

Refractive Index n20/D 1.483 [1][2]

Purity (Assay) ≥ 97% to ≥ 99% (GC) [1][2][3][4]

Storage Store at 0-8 °C [1]

Spectroscopic Characterization
Structural elucidation and purity assessment of Diethyl (4-Fluorobenzyl)phosphonate are

typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of this molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a

triplet and a quartet), the benzylic methylene protons (a doublet due to coupling with

phosphorus), and the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets).

A referenced ¹H NMR spectrum is available, confirming these structural features.[5]

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons, the benzylic

carbon (with coupling to phosphorus), and the aromatic carbons, with the carbon attached to

fluorine exhibiting a large one-bond C-F coupling constant.

³¹P NMR: Phosphorus-31 NMR is essential for characterizing organophosphorus

compounds.[6] For diethyl benzylphosphonates, the ³¹P chemical shift is typically observed in

the range of δ 24-25 ppm.[7] The presence of the electron-withdrawing fluorine atom on the

aromatic ring is expected to cause a slight downfield shift compared to the unsubstituted

diethyl benzylphosphonate.
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Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum of Diethyl (4-
Fluorobenzyl)phosphonate will exhibit strong characteristic absorption bands for:

P=O (phosphoryl) stretch: Typically a very strong band around 1250 cm⁻¹.

P-O-C stretch: Strong bands in the 1020-1050 cm⁻¹ region.

C-F (aryl) stretch: A strong band in the 1220-1240 cm⁻¹ region.

Aromatic C=C stretches: Bands in the 1600 cm⁻¹ and 1500 cm⁻¹ regions.

Synthesis Methodology: The Michaelis-Arbuzov
Reaction
The most common and efficient method for the synthesis of benzylphosphonates is the

Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl

phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-fluorobenzyl bromide

or chloride. The reaction proceeds through a quasi-phosphonium salt intermediate, which then

undergoes dealkylation to yield the final phosphonate product.

4-Fluorobenzyl Halide +
Triethyl Phosphite

Quasi-phosphonium
Salt Intermediate

SN2 Attack

Diethyl (4-Fluorobenzyl)phosphonate
Dealkylation

Ethyl Halide

Click to download full resolution via product page

Caption: Workflow of the Michaelis-Arbuzov Reaction.

Step-by-Step Experimental Protocol (Thermal Synthesis)
This protocol is a representative procedure for the synthesis of a benzylphosphonate via the

Michaelis-Arbuzov reaction.
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Preparation: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and

a nitrogen inlet.

Charging Reactants: Charge the flask with 4-fluorobenzyl bromide (1.0 equivalent) and

triethyl phosphite (1.2-1.5 equivalents). The use of excess triethyl phosphite helps to drive

the reaction to completion.[1]

Reaction: Heat the reaction mixture to 150-160 °C under a continuous, gentle flow of

nitrogen gas.[1]

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by

withdrawing small aliquots for ³¹P NMR analysis to observe the disappearance of the triethyl

phosphite signal and the appearance of the product signal. The reaction is typically complete

within 2-4 hours.[1]

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by

vacuum distillation. The resulting crude Diethyl (4-Fluorobenzyl)phosphonate can be

further purified by column chromatography on silica gel if necessary.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated fume

hood. Avoid contact with skin, eyes, and clothing.

Storage: Store Diethyl (4-Fluorobenzyl)phosphonate in a tightly sealed container in a cool,

dry place. For long-term stability, storage at 0-8 °C is recommended.[1]

Hazards: While not classified as a hazardous substance under Regulation (EC) No

1272/2008, standard safe laboratory practices should always be followed.[8] In case of

contact, rinse the affected area with plenty of water.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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